molecular formula C16H10ClNO3 B12618843 Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate CAS No. 919293-35-9

Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate

Cat. No.: B12618843
CAS No.: 919293-35-9
M. Wt: 299.71 g/mol
InChI Key: HASJBUKKAJLEMW-UHFFFAOYSA-N
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Description

Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a multifunctional heterocyclic compound designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates three key reactive sites: a methyl ester, an aldehyde, and a chlorine substituent on a benzo[h]isoquinoline scaffold, making it a valuable building block for constructing complex molecules. The presence of multiple functional groups allows for sequential and diverse chemical modifications, including nucleophilic substitution of the chlorine atom, reduction or oxidation of the aldehyde, and hydrolysis or transesterification of the carboxylate group. Compounds based on the benzo[h]isoquinoline core are of significant interest in pharmaceutical development due to their potential biological activities. Research on closely related structures indicates promise for yielding derivatives with anticancer and antimicrobial properties (Molecules 2020, 25(18), 4321). The strategic functionalization of this polyaromatic system is a common strategy in drug discovery to develop potent lead compounds with improved efficacy and target selectivity (Org. Biomol. Chem., 2025,23, 2572-2585). This compound is intended for use as a key intermediate in the synthesis of novel chemical libraries for high-throughput screening and as a precursor for the development of potential therapeutic agents. It is For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

919293-35-9

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate

InChI

InChI=1S/C16H10ClNO3/c1-21-16(20)13-4-9-2-3-18-7-14(9)12-6-15(17)10(8-19)5-11(12)13/h2-8H,1H3

InChI Key

HASJBUKKAJLEMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C(=CC2=C3C=NC=CC3=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthesis Route A: From Aniline Derivatives

  • Starting Material : An appropriate aniline derivative (e.g., 2-amino-5-chlorobenzaldehyde).

  • Cyclization :

    • React with β-ketoester in the presence of a base (e.g., sodium ethoxide) to form an isoquinoline intermediate.
    • Example reaction:
      $$
      \text{Aniline} + \text{β-Ketoester} \rightarrow \text{Isoquinoline Intermediate}
      $$
  • Chlorination :

    • Treat the isoquinoline intermediate with thionyl chloride.
    • Reaction:
      $$
      \text{Isoquinoline} + \text{SOCl}_2 \rightarrow \text{Chloro Isoquinoline}
      $$
  • Formylation :

    • Use Vilsmeier reagent (DMF and POCl₃) to introduce the formyl group.
    • Reaction:
      $$
      \text{Chloro Isoquinoline} + \text{Vilsmeier Reagent} \rightarrow \text{Formylated Compound}
      $$
  • Esterification :

    • React with methanol in the presence of an acid catalyst to yield Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate.

Synthesis Route B: Direct Formulation from Precursor Compounds

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Route A Direct synthesis from aniline; well-established Requires multiple steps; potential for low yields in cyclization
Route B Uses commercially available precursors; potentially fewer steps May require more complex purification processes

Chemical Reactions Analysis

Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves its interaction with various molecular targets. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The chloro and formyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

The compound is compared with structurally related isoquinoline and carbazole derivatives, focusing on substituent effects, spectral properties, and applications.

Structural and Substituent Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate C₁₆H₁₀ClNO₃* Cl (9), CHO (8), COOCH₃ (6) ~299.7 (estimated) Chloro, Formyl, Ester
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ F (6), COOCH₃ (8) 205.18 Fluoro, Ester
Ethyl isoquinoline-6-carboxylate C₁₂H₁₁NO₂ COOC₂H₅ (6) 201.22 Ester
Methyl 9H-carbazole-2-carboxylate C₁₄H₁₁NO₂ COOCH₃ (2) 225.24 Ester
Methyl 2-oxoindoline-6-carboxylate C₁₀H₉NO₃ COOCH₃ (6), Oxo (2) 191.18 Ester, Ketone

*Estimated based on structural analogs.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s chloro and formyl groups (both EWGs) increase electrophilicity compared to non-halogenated analogs like ethyl isoquinoline-6-carboxylate. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .
  • Fluorine vs. Chlorine: Methyl 6-fluoroisoquinoline-8-carboxylate exhibits lower steric demand and weaker electron-withdrawing effects than the chloro analog, making it more suitable for applications requiring mild reactivity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
This compound ~10.1 (CHO), ~8.5–7.2 (aromatic H) ~1700 (C=O ester), ~1680 (CHO) 299 (M⁺•, estimated)
Methyl 6-fluoroisoquinoline-8-carboxylate 8.8–7.5 (aromatic H), 3.9 (COOCH₃) 1725 (C=O ester) 205 (M⁺•)
1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole 12.06 (NH), 8.36 (H2), 3.80 (OCH₃) 1731 (C=O), 1578 (NO₂) 364 (M⁺•+1)

Notable Features:

  • The target compound’s formyl group produces a distinct singlet near δ 10.1 ppm in ¹H NMR, absent in ester-only analogs .
  • IR spectra confirm the presence of ester (C=O ~1700 cm⁻¹) and formyl (~1680 cm⁻¹) groups, distinguishing it from nitro- or methoxy-substituted carbazoles .

Biological Activity

Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isoquinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine-like ring. The presence of the chloro and formyl groups enhances its reactivity and potential biological activity.

  • Histone Deacetylase Inhibition : One of the primary mechanisms attributed to this compound is the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying the acetylation status of histones. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor activity. They can induce cell cycle arrest and apoptosis in various cancer cell lines, making them candidates for cancer therapeutics .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Biological Activity Summary

Activity Description Reference
HDAC InhibitionInhibits histone deacetylases, leading to increased acetylation and gene expression
Antitumor EffectsInduces apoptosis and cell cycle arrest in cancer cells
NeuroprotectionPotentially protects neurons from damage due to oxidative stress

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound was shown to reduce neuronal death significantly and improve cell survival rates compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

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